Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 2225816-09-9 . It has a molecular weight of 246.33 . The IUPAC name for this compound is tert-butyl 2-amino-2lambda6-thia-6-azaspiro[3.3]hept-1-ene-6-carboxylate 2-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-4-10(5-12)6-16(11,14)7-10/h6H,4-5,7H2,1-3H3, (H2,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Space Exploration
- Meyers et al. (2009) developed two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This compound, alongside related intermediates, offers a convenient starting point for further selective derivatization on the azetidine and cyclobutane rings. This method provides access to novel compounds that explore chemical spaces complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).
Radical Cyclization and Oxidation Processes
- Li et al. (2015) demonstrated the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in promoting free radical cyclization of α-imino-N-arylamides and α-azido-N-arylamides. This method leads to the formation of azaspirocyclohexadienones under an oxygen atmosphere, showcasing the compound's role in generating -(arylaminocarbonyl)iminyl radicals (Dianjun Li, Tonghao Yang, Hailin Su, Wei Yu, 2015).
Enantioselective Synthesis
- López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, utilizing tert-butyl (S)-4-methyleneprolinate to synthesize N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This compound is a key element in the industrial synthesis of antiviral ledipasvir, highlighting its significance in medicinal chemistry (B. López, M. Bartra, Ramon Berenguer, X. Ariza, Jordi García, R. Gómez, Hèctor Torralvo, 2020).
Spirocyclic Compounds Synthesis
- Moskalenko and Boev (2012) reported on the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be used for the preparation of other biologically active heterocyclic compounds. Their work on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate showcases the versatility of these compounds in generating novel chemical entities (A. I. Moskalenko, V. Boev, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
tert-butyl 2-imino-2-oxo-2λ6-thia-6-azaspiro[3.3]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-4-10(5-12)6-16(11,14)7-10/h11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBEFAWMNYWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=N)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225816-09-9 |
Source
|
Record name | tert-butyl 2-imino-2-oxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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